7-(Furan-2-yl)-2-(2-methylpropyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(FURAN-2-YL)-2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a triazolopyrimidine core with a furan ring and an isobutyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C13H14N4O |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H14N4O/c1-9(2)8-12-15-13-14-6-5-10(17(13)16-12)11-4-3-7-18-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
VFHLABPCSJOKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(FURAN-2-YL)-2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Addition of the Isobutyl Group: The isobutyl group can be added through alkylation reactions using isobutyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazolopyrimidine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazolopyrimidine core may yield dihydro derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development:
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Applications in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-(FURAN-2-YL)-2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
7-(FURAN-2-YL)-2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: can be compared with other triazolopyrimidine derivatives, such as:
Uniqueness
The presence of the furan ring and the isobutyl group may confer unique properties to 7-(FURAN-2-YL)-2-(2-METHYLPROPYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, such as specific binding affinities or reactivity profiles that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
